N-allyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of an allyl group, a thioacetamide moiety, and a dihydropyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves the following steps:
Formation of the dihydropyrimidinone ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
Introduction of the thioacetamide group: The dihydropyrimidinone intermediate is then reacted with a suitable thioacetamide reagent under basic conditions to introduce the thioacetamide moiety.
Allylation: The final step involves the allylation of the thioacetamide intermediate using an allyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis platforms can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The dihydropyrimidinone ring can be reduced to form tetrahydropyrimidinones.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydropyrimidinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The thioacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dihydropyrimidinone ring may interact with nucleic acids or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-allyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: Unique due to the presence of both an allyl group and a thioacetamide moiety.
N-allyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-allyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butyramide: Similar structure but with a butyramide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-4-6-13-10(16)7-18-12-14-8(3)9(5-2)11(17)15-12/h4H,1,5-7H2,2-3H3,(H,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOKDBQODYXSGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NCC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.